molecular formula C11H6F3NO2 B4445570 N-(2,3,4-trifluorophenyl)-2-furamide

N-(2,3,4-trifluorophenyl)-2-furamide

Cat. No.: B4445570
M. Wt: 241.17 g/mol
InChI Key: PZUVZXARZGIWOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,3,4-trifluorophenyl)-2-furamide, also known as TFF, is a synthetic compound that has gained significant attention in the field of scientific research. TFF is a potent and selective inhibitor of the transient receptor potential vanilloid 1 (TRPV1) channel, which is involved in pain perception and inflammation.

Mechanism of Action

Without specific context (such as biological activity), it’s challenging to predict the mechanism of action of “N-(2,3,4-trifluorophenyl)-2-furamide”. If this compound has biological activity, its mechanism of action would depend on how it interacts with biological molecules .

Safety and Hazards

The safety and hazards associated with “N-(2,3,4-trifluorophenyl)-2-furamide” would depend on its physical, chemical, and biological properties. It’s important to handle all chemical compounds with appropriate safety measures. Without specific data, it’s difficult to provide detailed safety information .

Future Directions

The study and application of “N-(2,3,4-trifluorophenyl)-2-furamide” would depend on its properties and potential uses. It could be of interest in various fields such as medicinal chemistry, materials science, or synthetic chemistry, depending on its reactivity, biological activity, and other properties .

Properties

IUPAC Name

N-(2,3,4-trifluorophenyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6F3NO2/c12-6-3-4-7(10(14)9(6)13)15-11(16)8-2-1-5-17-8/h1-5H,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZUVZXARZGIWOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)NC2=C(C(=C(C=C2)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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